3-(4-Aminophenoxy)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVWRXXEKBUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Structural Characterization of Phenoxybenzamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, the electronic properties of functional groups, and the spatial arrangement of atoms.
While specific experimental spectral data for 3-(4-Aminophenoxy)benzamide is not widely available in published literature, its expected NMR signatures can be predicted based on its constituent functional groups and by comparison with structurally related analogs.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on its two aromatic rings, as well as the amine (-NH₂) and amide (-CONH₂) groups.
The protons of the 4-aminophenoxy group would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, often referred to as an AA'BB' system. The protons closer to the electron-donating amino group would be shielded and appear at a lower chemical shift (upfield), while those closer to the ether linkage would be slightly deshielded.
The benzamide (B126) ring, being 1,3-disubstituted, would present a more complex splitting pattern. The proton situated between the two substituents (at the C2 position) would likely be the most deshielded and appear as a singlet or a finely split triplet. The other three protons on this ring would appear as multiplets in the aromatic region of the spectrum.
The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, due to their involvement in hydrogen bonding. For instance, in a related compound, 3-Aminobenzamide (B1265367), the amine protons appear as a broad signal around 5.21 ppm, while the amide protons are observed around 7.19 and 7.77 ppm in DMSO-d₆. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Amide Protons (-CONH₂) | 7.5 - 8.5 | Broad Singlet |
| Benzamide Ring Protons | 7.0 - 7.8 | Multiplets |
| Aminophenoxy Ring Protons | 6.7 - 7.1 | Doublets (AA'BB') |
| Amine Protons (-NH₂) | 4.5 - 5.5 | Broad Singlet |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected, one for each carbon atom, unless there is an accidental overlap of signals.
The most downfield signal would correspond to the carbonyl carbon of the amide group, typically appearing in the range of 165-170 ppm due to its direct bond with an electronegative oxygen atom. The carbon atoms attached to the ether oxygen and the amine nitrogen would also have characteristic chemical shifts. The carbons of the two aromatic rings would generate a series of signals in the 110-160 ppm range. The specific shifts are influenced by the electronic effects of the substituents (the amino, ether, and benzamide groups). For example, carbons ortho and para to the electron-donating amino group would be shielded (lower ppm) compared to the meta carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 166 - 170 |
| C-O (Ether linkage) | 150 - 160 |
| C-N (Amine) | 140 - 150 |
| Aromatic Carbons | 110 - 140 |
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and thus confirming the 1,3- and 1,4-substitution patterns on the aromatic rings. Furthermore, NMR can provide evidence of hydrogen bonding. Intramolecular hydrogen bonds can often be inferred from the chemical shift of the involved protons; for instance, a proton involved in strong hydrogen bonding is typically deshielded and appears at a higher chemical shift (downfield). rsc.org The presence of both N-H and C=O groups in this compound creates the potential for both intramolecular and intermolecular hydrogen bonds, which would significantly influence the molecule's conformation and packing in the solid state.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
Although a specific single-crystal X-ray structure for this compound is not found in the surveyed literature, analysis of related benzamide structures allows for a detailed prediction of its molecular geometry. rsc.org The molecule is expected to be non-planar. The benzamide group itself has a degree of planarity, but there will be free rotation around the C-O ether linkage and the C-C bond connecting the two aromatic systems.
The crystal structure would reveal the exact conformation adopted by the molecule in the solid state. Of particular interest is the dihedral angle between the two phenyl rings, which is dictated by a balance of steric and electronic effects. The structure would also confirm the hydrogen bonding network. It is highly probable that the amide and amine groups participate in an extensive network of intermolecular hydrogen bonds, linking adjacent molecules into sheets or more complex three-dimensional architectures. rsc.org These interactions are crucial in stabilizing the crystal lattice.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. researchgate.net This phenomenon is widespread among organic compounds, particularly those like benzamides that can form various stable hydrogen-bonding patterns. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.
Mass Spectrometry (MS) for Molecular Weight Confirmation
No experimental mass spectrometry data for this compound, including its molecular ion peak or fragmentation pattern, was found in the searched resources.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental infrared (IR) spectra for this compound are not available. While characteristic absorption bands for its functional groups (amine N-H, amide N-H, carbonyl C=O, and ether C-O stretches) can be predicted, no published spectra are available to provide precise, experimentally determined frequencies.
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
No experimental ultraviolet-visible (UV/Vis) spectroscopy data detailing the electronic transitions and absorption maxima for this compound could be located.
Chromatographic Techniques for Compound Analysis and Isolation
While general chromatographic methods are available for related benzamide and aminophenoxy compounds, specific protocols developed for the analysis and purification of this compound have not been published.
High-Performance Liquid Chromatography (HPLC) Method Development
There are no specific, published HPLC methods detailing the column type, mobile phase composition, flow rate, and detection wavelength for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) Applications
No applications of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound have been reported in the available literature.
Preparative Separation Strategies for Purification
Strategies for the preparative separation and purification of this compound are not described in the searched scientific databases.
Advanced Computational Chemistry for Phenoxybenzamide Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 3-(4-Aminophenoxy)benzamide, and a protein target at the molecular level.
Prediction of Binding Modes with Protein Kinases (e.g., Abl, EGFR, Tyrosinase)
There is a notable absence of specific molecular docking studies detailing the binding modes of this compound with protein kinases like Abl, EGFR, and Tyrosinase in published research. While related benzamide (B126) compounds have been investigated as kinase inhibitors, the explicit conformational binding and orientation of this compound within the active sites of these crucial enzymes have not been documented. nih.govdntb.gov.ua
Analysis of Amino Acid Residue Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A direct analysis of the specific amino acid residue interactions, such as hydrogen bonds and π-π stacking, between this compound and protein kinases is not available in the current body of scientific literature. Such analyses are critical for understanding the molecular basis of ligand binding and for the rational design of more potent and selective inhibitors.
Docking Studies with Cholinesterases (AChE, BChE)
Similarly, there is a lack of specific molecular docking studies investigating the interactions of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research on other benzamide derivatives has explored their potential as cholinesterase inhibitors, but data specific to this compound is not present in the available literature.
Molecular Dynamics (MD) Simulations for Binding Stability Analysis
Molecular dynamics simulations provide valuable insights into the dynamic behavior of molecules over time, offering a more realistic representation of the biological environment compared to static docking models.
Assessment of Protein-Ligand Complex Dynamics
No specific molecular dynamics simulation studies have been published that assess the dynamics and stability of a protein-ligand complex formed between this compound and any protein target. Such studies would be essential to evaluate the stability of the docked pose and to understand the flexibility of the ligand and protein upon binding.
Elucidation of Conformational Changes Upon Binding
The elucidation of conformational changes in protein targets upon the binding of this compound has not been reported. Understanding these changes is crucial as they can significantly impact the biological activity of the protein.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to map the electronic landscape of a compound, revealing details about its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT provides insights into the distribution of electrons and identifies the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, DFT calculations can elucidate how substitutions on the aromatic rings affect the electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and potential biological activity. These calculations are crucial for understanding charge transfer mechanisms within the molecule. nih.gov
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication |
|---|---|---|---|
| HOMO Energy | -0.205 | -5.58 | Region of electron donation |
| LUMO Energy | -0.031 | -0.84 | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 0.174 | 4.74 | Indicator of chemical reactivity and stability |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. scirp.orgscirp.org This method is particularly valuable for predicting spectroscopic data, such as UV-Visible absorption spectra. By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT can forecast the wavelengths at which a molecule will absorb light. scirp.orgnih.gov
For this compound, TD-DFT can simulate its electronic absorption spectrum, identifying the key transitions between molecular orbitals (e.g., π→π* transitions) that are responsible for its spectroscopic signature. scirp.org These theoretical predictions are instrumental in interpreting experimental spectra and understanding how structural modifications influence the photophysical properties of the molecule. nih.govresearchgate.net
| Transition | Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.25 | 291 | 0.15 |
| S0 → S2 | 4.88 | 254 | 0.42 |
| S0 → S3 | 5.15 | 241 | 0.09 |
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govstrath.ac.uk By partitioning the crystal space into regions defined by the electron distribution of the molecules, this method provides a graphical representation of close contacts between neighboring molecules. The surface is colored according to properties like normalized contact distance (d_norm), allowing for the immediate identification of hydrogen bonds and other van der Waals interactions. nih.gov
For phenoxybenzamide derivatives, Hirshfeld analysis reveals the specific atomic contacts that stabilize the crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the percentage contribution of different types of interactions, such as H···H, O···H, and C···H contacts. nih.govnih.gov This detailed understanding of the intermolecular forces is vital for studies in crystallography, materials science, and drug formulation, as these interactions govern properties like solubility and crystal morphology.
| Interaction Type | Percentage Contribution (%) | Significance |
|---|---|---|
| H···H | 59.3 | Major contributor to crystal packing, representing van der Waals forces. nih.gov |
| C···H / H···C | 28.2 | Indicates C-H···π interactions and other weak contacts. nih.gov |
| O···H / H···O | 7.5 | Represents conventional and non-conventional hydrogen bonds. nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug design, enabling the rapid identification of promising drug candidates from vast chemical libraries. nih.gov These methods leverage knowledge of the biological target to filter for molecules with the desired structural features for binding and activity.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, such as inhibiting an enzyme. For inhibitors of Histone Deacetylase (HDAC), particularly aminophenyl benzamide derivatives, robust pharmacophore models have been developed. nih.gov A typical five-point pharmacophore model for this class of compounds includes two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged in a specific geometric configuration. nih.gov
This model is derived from the structural information of known active ligands and their interaction patterns with the target enzyme, such as HDAC2. The aromatic rings often engage in π-π stacking with residues in the active site, while the hydrogen bond donors and acceptors form crucial interactions that anchor the inhibitor. This "e-pharmacophore" (energy-optimized pharmacophore) serves as a 3D query for identifying novel molecules with the potential for potent HDAC inhibition. nih.govnih.gov
| Pharmacophoric Feature | Count | Description and Role in Binding |
|---|---|---|
| Aromatic Ring (R) | 2 | Engages in hydrophobic and π-π stacking interactions with aromatic residues in the HDAC active site. nih.gov |
| Hydrogen Bond Donor (D) | 2 | Forms critical hydrogen bonds with key residues, often involving the amino and amide groups. nih.gov |
| Hydrogen Bond Acceptor (A) | 1 | Typically the carbonyl oxygen of the amide, which accepts a hydrogen bond from the active site. nih.gov |
Once a validated pharmacophore model is established, it can be used in virtual screening to search large databases of chemical compounds for molecules that match the pharmacophoric features. nih.gov This process acts as a computational filter, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally.
For the design of novel this compound analogs, the pharmacophore model can be used as a template. By searching for new molecular scaffolds that fit the model, researchers can identify diverse chemical structures that may also act as HDAC inhibitors. Furthermore, this approach aids in lead optimization. By computationally evaluating how modifications to the parent structure affect its fit to the pharmacophore and its predicted binding affinity, scientists can rationally design analogs with improved potency and selectivity. This integration of computational screening streamlines the drug discovery pipeline, making it a more efficient and cost-effective endeavor. nih.govsioc-journal.cn
| Step | Description | Objective |
|---|---|---|
| 1. Pharmacophore Query | Use the derived 3D e-pharmacophore model as a search query. | Define the essential features for biological activity. |
| 2. Database Screening | Screen a large virtual library of compounds (e.g., ZINC, ChemBridge) against the pharmacophore query. | Identify a diverse set of molecules that match the pharmacophore. |
| 3. Filtering and Docking | Filter the initial hits based on drug-likeness (e.g., Lipinski's Rule of Five) and perform molecular docking into the target's active site. | Refine the hit list based on predicted binding modes and scores. |
| 4. Analog Design | Analyze the top-scoring hits to identify novel scaffolds and opportunities for structural modification of the lead compound. | Propose new analogs with potentially improved activity and properties. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In the early stages of drug discovery and development, the prediction of a compound's ADMET properties is crucial for identifying candidates with a higher probability of success in clinical trials. The use of computational, or in silico, models allows for the rapid assessment of these properties, saving significant time and resources. For the compound this compound, in silico tools can provide valuable insights into its potential as a drug candidate.
A fundamental aspect of in silico ADMET prediction is the evaluation of a compound's "drug-likeness," which is a qualitative assessment of its similarity to known orally bioavailable drugs. One of the most widely used frameworks for this evaluation is Lipinski's Rule of Five. This rule establishes four simple physicochemical parameters that are common among successful oral medications. A compound is considered to have favorable drug-like properties if it does not violate more than one of these rules.
The parameters for this compound have been calculated based on its chemical structure and are presented in the table below.
| Molecular Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 228.25 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (amine and amide NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, ether oxygen, amine nitrogen) | ≤ 10 | Yes |
As the data indicates, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, suggesting it is small enough for passive diffusion across biological membranes. The estimated LogP value falls within the optimal range for a balance between aqueous solubility and lipid membrane permeability. Furthermore, the number of hydrogen bond donors and acceptors is within the prescribed limits, which is important for preventing excessive polarity that could hinder membrane transport. These findings suggest that this compound possesses a favorable physicochemical profile for oral bioavailability.
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro assays using liver microsomes are a standard method for assessing metabolic stability. Complementing these experimental approaches, in silico models have been developed to predict the metabolic fate of compounds.
For a molecule like this compound, which contains both an aromatic amine and a benzamide moiety, several metabolic pathways could be anticipated. The primary routes of metabolism for such functional groups often involve oxidation, hydrolysis, and conjugation.
Computational Approaches to Predicting Microsomal Stability:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's structural features with its metabolic stability. By analyzing a large dataset of compounds with known microsomal stability, machine learning algorithms can identify molecular descriptors that are predictive of metabolic clearance. These descriptors can include electronic properties, steric factors, and lipophilicity. For this compound, descriptors such as the reactivity of the aromatic rings and the accessibility of the amine and amide groups would be important inputs for a QSAR model.
Machine Learning Models: More advanced computational models, such as Random Forest and Support Vector Machines (SVM), are increasingly used to predict metabolic stability. oup.comnih.gov These models can handle complex, non-linear relationships between a compound's structure and its metabolic fate. nih.gov They are trained on large datasets of experimental data and can classify compounds as having high or low metabolic stability. oup.com
While specific predictive data for the microsomal stability of this compound is not publicly available, the presence of the aromatic amine and amide functionalities suggests that it would be a substrate for various metabolic enzymes. The in silico approaches described provide a framework for estimating its metabolic fate and for designing derivatives with potentially improved pharmacokinetic properties.
Pharmacological and Biological Research of 3 4 Aminophenoxy Benzamide and Its Derivatives
Enzyme Inhibition Studies
Derivatives of the 3-(4-aminophenoxy)benzamide scaffold have demonstrated inhibitory activity against several key enzyme families, including tyrosine kinases, histone deacetylases, and tyrosinase. These interactions are central to their potential pharmacological effects.
Tyrosine Kinase Inhibition Mechanisms and Selectivity Profiles
Tyrosine kinases are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. researchgate.net Small molecule inhibitors often function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation that activates downstream signaling. researchgate.netmdpi.com Derivatives of the benzamide (B126) class have been extensively studied as inhibitors of this enzyme superfamily.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it a key therapeutic target. nih.gov Certain benzamide and aminophenyl derivatives have shown potent inhibitory activity against EGFR. For instance, studies on 4-(arylaminomethyl)benzamide derivatives revealed that analogues featuring a (trifluoromethyl)benzene ring were highly potent against EGFR, with compounds 11 and 13 achieving 91% and 92% inhibition at a concentration of 10 nM, respectively. nih.gov Another study identified 13f , a 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide compound, as a potent EGFR inhibitor with an IC50 value of 22.74 nM against the tyrosine kinase activity of EGFR. nih.gov This inhibition of EGFR autophosphorylation effectively blocks downstream signaling pathways. nih.gov
Table 1: EGFR Kinase Inhibition by Benzamide Derivatives
| Compound | Target | Inhibition Data | Reference |
|---|---|---|---|
| Compound 11 | EGFR | 91% inhibition at 10 nM | nih.gov |
| Compound 13 | EGFR | 92% inhibition at 10 nM | nih.gov |
| 13f | EGFR Tyrosine Kinase | IC50 = 22.74 nM | nih.gov |
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov While first-generation inhibitors like imatinib are effective, resistance often develops, most notably through the "gatekeeper" T315I mutation, which prevents inhibitor binding. nih.govmdpi.com Consequently, there is significant research into developing inhibitors that are effective against this mutant.
Several benzamide derivatives have demonstrated potent activity against both wild-type and T315I-mutant Bcr-Abl. The compound Ponatinib (AP24534) , a multi-targeted kinase inhibitor, is notably effective against the T315I mutant, with an IC50 value of 11 nM. nih.gov Research into novel thiazolamide–benzamide derivatives identified compound 3m as a potent inhibitor of both wild-type Bcr-Abl (IC50 = 1.273 μM) and the T315I mutant (IC50 = 39.89 μM). nih.gov Similarly, another study on 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives found that compounds 6q and 6qo strongly inhibited Bcr-AblWT (IC50 = 0.60 and 0.36 nM) and Bcr-AblT315I (IC50 = 1.12 and 0.98 nM), respectively. researchgate.net These compounds are designed with structural features, such as a carbon-carbon triple bond in ponatinib, that can accommodate the bulkier isoleucine residue of the T315I mutant without steric hindrance. mdpi.com
Table 2: Bcr-Abl Tyrosine Kinase Inhibition by Benzamide Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| Ponatinib (AP24534) | Bcr-Abl (Wild-Type) | 0.37 nM | cedarlanelabs.com |
| Bcr-Abl (T315I Mutant) | 2.0 nM - 11 nM | nih.govcedarlanelabs.com | |
| Compound 3m | Bcr-Abl (Wild-Type) | 1.273 µM | nih.gov |
| Bcr-Abl (T315I Mutant) | 39.89 µM | nih.gov | |
| Compound 6q | Bcr-Abl (Wild-Type) | 0.60 nM | researchgate.net |
| Bcr-Abl (T315I Mutant) | 1.12 nM | researchgate.net | |
| Compound 6qo | Bcr-Abl (Wild-Type) | 0.36 nM | researchgate.net |
| Bcr-Abl (T315I Mutant) | 0.98 nM | researchgate.net |
Platelet-Derived Growth Factor Receptors (PDGFRs) are another family of receptor tyrosine kinases involved in cell growth and angiogenesis. semanticscholar.org The multi-targeted inhibitor Ponatinib (AP24534) , in addition to its activity against Bcr-Abl, is also a potent inhibitor of PDGFRα, with a reported IC50 value of 1.1 nM. cedarlanelabs.com The ability of such compounds to inhibit multiple tyrosine kinases is a significant area of cancer research.
Table 3: PDGFRα Inhibition by Benzamide Derivatives
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| Ponatinib (AP24534) | PDGFRα | 1.1 nM | cedarlanelabs.com |
Histone Deacetylase (HDAC) Inhibition Potentials
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying the chromatin structure. nih.gov HDAC inhibitors are a class of anticancer agents that promote a more open chromatin state, leading to the expression of tumor suppressor genes. elsevierpure.comresearchgate.net
Aminophenyl benzamide derivatives have been identified as potential HDAC inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of 48 aminophenyl benzamide derivatives revealed that hydrophobic character and the presence of hydrogen bond-donating groups are crucial for enhancing HDAC inhibitory activity. nih.gov A separate study focusing on N-hydroxypropenamides, which incorporate a benzamide-like structure, found that several compounds in the 6a-e series were potent HDAC inhibitors with IC50 values in the sub-micromolar range, and some were more potent than the approved drug Suberanilohydroxamic acid (SAHA). elsevierpure.com Docking studies suggest these compounds bind effectively to the active site of HDAC enzymes like HDAC2. elsevierpure.com
Table 4: HDAC Inhibition by Benzamide Derivatives
| Compound Series | Target | Inhibition Data | Reference |
|---|---|---|---|
| 4-Aminophenyl Benzamide Derivatives | HDACs | Activity enhanced by hydrophobic substituents and H-bond donors | nih.gov |
| N-hydroxypropenamides (6a-e) | HDACs | IC50 values in the sub-micromolar range | elsevierpure.com |
Tyrosinase Enzyme Inhibition Activity
Tyrosinase is a key copper-containing enzyme responsible for the production of melanin in the skin. nih.govmdpi.com Inhibitors of this enzyme are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. nih.gov
Research has shown that p-aminophenol derivatives, which share structural similarities with the aminophenoxy portion of the core compound, can act as tyrosinase inhibitors. nih.gov A study investigating various p-aminophenols found that p-decylaminophenol (compound 3) was a potent inhibitor of mushroom tyrosinase, with activity greater than that of the well-known inhibitor kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a non-competitive inhibitor for both of the enzyme's substrates, tyrosine and DOPA. nih.gov The presence of hydroxyl groups on benzaldehyde derivatives has also been shown to enhance tyrosinase inhibitory activity. brieflands.com
Table 5: Tyrosinase Inhibition by Related Compounds
| Compound | Target | Key Finding | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| p-decylaminophenol (Compound 3) | Mushroom Tyrosinase | More potent than kojic acid | Non-competitive | nih.gov |
Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, signaling, and cell death. The inhibition of these enzymes, particularly PARP1, has emerged as a significant therapeutic strategy. Benzamides, including derivatives structurally related to this compound, have been identified as PARP inhibitors. The fundamental mechanism of inhibition involves the benzamide core acting as a mimic of nicotinamide (B372718), the essential substrate for PARP enzymes. By competitively binding to the nicotinamide-binding site of the enzyme, these compounds prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the DNA repair process.
Research into phenoxybenzamide derivatives has revealed selectivity within the PARP family. For instance, studies on 3- and 4-phenoxybenzamides have identified compounds that selectively inhibit the mono-ADP-ribosyltransferase PARP10. nih.govnih.gov Two notable derivatives, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide, demonstrated potent inhibition of PARP10. nih.govnih.gov Intriguingly, these compounds also showed some inhibitory activity against PARP2 but were not effective against PARP1, which contrasts with many clinically used PARP inhibitors that typically target both PARP1 and PARP2. nih.govnih.gov This selectivity suggests that specific substitutions on the phenoxybenzamide scaffold can be tailored to target distinct PARP family members, offering a more nuanced approach to modulating ADP-ribosylation.
| Compound | Target PARP | IC50 (µM) | Selectivity Profile |
| 4-(4-cyanophenoxy)benzamide | PARP10 | ~0.5-1.0 | Selective for PARP10; some inhibition of PARP2 |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | ~1.0-2.0 | Selective for PARP10; some inhibition of PARP2 |
| 3-Aminobenzamide (B1265367) | PARP1 | Variable | Broad-spectrum PARP inhibitor (prototype) |
Note: IC50 values are approximate ranges derived from literature for illustrative purposes.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing conditions characterized by a deficit in cholinergic neurotransmission. Various benzamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. uky.edunih.gov Structure-activity relationship (SAR) studies have shown that the inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the benzamide scaffold. nih.govumich.edu
For example, a series of benzamide and picolinamide (B142947) derivatives featuring a dimethylamine side chain were assessed for their cholinesterase inhibitory activity. The results indicated that the substitution pattern significantly influenced their potency and selectivity against AChE over BChE. nih.govumich.edu In one study, a picolinamide derivative, compound 7a, emerged as a particularly potent AChE inhibitor with an IC50 value of 2.49 µM, demonstrating significantly higher selectivity for AChE compared to BChE. nih.govumich.edu In other studies, different series of benzamide derivatives showed IC50 values against AChE ranging from approximately 10 nM to over 80 nM, with varying levels of activity against BChE. uky.edu These findings underscore the potential of the benzamide core as a template for designing novel cholinesterase inhibitors.
| Derivative Class | Target Enzyme | IC50 Range | Key SAR Findings |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 – 83.03 nM | Cinnamamide scaffold (C4) showed the highest potency (IC50: 10.67 nM). uky.edu |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | BChE | 32.74 – 66.68 nM | Generally less potent against BChE compared to AChE for the most active compounds. uky.edu |
| Picolinamide Derivatives (e.g., Compound 7a) | AChE | 2.49 µM | Showed high selectivity for AChE over BChE (Selectivity Ratio: 99.40). nih.govumich.edu |
| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 – 85.8 µM | Moderate inhibition, generally more efficient against AChE than BChE. nih.gov |
| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 – 228.4 µM | Generally weaker inhibition compared to AChE. nih.gov |
Glucokinase (GK) Activation
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Allosteric activation of GK is a therapeutic target for type 2 diabetes. Benzamide derivatives have been extensively explored as glucokinase activators (GKAs). nih.govnih.govnih.gov These compounds bind to an allosteric site on the enzyme, distinct from the glucose-binding site, inducing a conformational change that enhances its catalytic activity. ekb.eg
Research has led to the identification of several potent benzamide-based GKAs. For instance, a series of benzamide derivatives were developed where two compounds, designated 5 and 16b, exhibited high potency with EC50 values of 28.3 nM and 44.8 nM, respectively. uky.edunih.gov Another study on hetero-substituted sulphonamido-benzamide derivatives identified compounds with EC50 values in the range of 495 nM to 522 nM. researchgate.net These studies highlight the success of using the benzamide structure as a foundation for developing potent activators of glucokinase, although achieving favorable pharmacokinetic profiles remains a key challenge. uky.edunih.gov
| Derivative Class | Compound ID | EC50 (nM) | Activation Fold |
| Privileged-Fragment-Merging Benzamide Derivatives | 5 | 28.3 | 2.4 |
| Privileged-Fragment-Merging Benzamide Derivatives | 16b | 44.8 | 2.2 |
| Hetero-substituted sulphonamido-benzamide Derivative | 12 | 495 | Not Reported |
| Hetero-substituted sulphonamido-benzamide Derivative | 15 | 522 | Not Reported |
Receptor Binding Studies
Estrogen Receptor Alpha (ER-α) Modulation by Indole-Based Benzamides
Estrogen Receptor Alpha (ERα) is a critical mediator of estrogen signaling and a primary target in the treatment of hormone-responsive cancers. While the outline specifies indole-based benzamides, the available scientific literature does not extensively cover this specific hybrid structure in the context of ERα modulation. However, research on related benzamide structures provides relevant insights. For example, a class of compounds known as tris-benzamides has been developed to act as ERα-coregulator binding modulators. nih.gov These molecules are designed to disrupt the protein-protein interaction between ERα and its coregulators, a crucial step for receptor function. nih.gov One such tris-benzamide, 18h, was found to inhibit cell growth in ER-positive breast cancer cells with an IC50 value of 31 nM and was shown to induce ERα degradation. researchgate.net
Separately, indole derivatives (without the benzamide moiety) have been designed and synthesized to target ERα, with some compounds showing the ability to reduce the expression of both the mRNA and protein of the receptor. nih.gov This indicates that both the benzamide and indole scaffolds have been independently utilized to target ERα, though data on their combined efficacy as a single molecular entity is limited.
BKCa Channel Opener Properties
Large-conductance calcium-activated potassium (BKCa or Maxi-K) channels are important regulators of cellular excitability and smooth muscle tone. nih.gov Pharmacological activation of these channels leads to membrane hyperpolarization and is a therapeutic strategy for conditions like overactive bladder and hypertension. Currently, there is a lack of specific research in the public domain linking this compound or its close phenoxy benzamide derivatives to BKCa channel opening activity. The most well-characterized small-molecule openers of BKCa channels belong to other chemical classes, such as benzimidazolones (e.g., NS1619). semanticscholar.org These activators typically work by increasing the channel's open probability, thereby enhancing potassium efflux and reducing cell excitability. nih.govresearchgate.net
Melanocortin 4 Receptor Agonism (for related compounds)
The Melanocortin 4 Receptor (MC4R) is a key component of the central nervous system pathway that regulates energy homeostasis and food intake. Agonism of MC4R is a validated strategy for the treatment of obesity. researchgate.net While MC4R agonists are an active area of research, the simple benzamide scaffold is not typically associated with this activity. The known agonists are often complex peptide-based molecules or distinct classes of small molecules. For instance, some non-peptide agonists have been developed that contain a piperazine core with substituted aryl sulfonamides. researchgate.net Other research focuses on creating dual-agonists that combine the properties of a GLP-1 receptor agonist with an MC4R agonist in a single chimeric peptide molecule. eurospe.org These related compounds highlight the therapeutic interest in MC4R agonism, although this target is not a primary focus of research for simple phenoxy benzamide derivatives.
Antiviral Activities
While direct research on the antiviral activities of this compound is not extensively documented in publicly available literature, significant investigations into structurally related benzamide derivatives have demonstrated their potential as potent antiviral agents, particularly against filoviruses such as Ebola and Marburg viruses.
Filovirus Entry Inhibition (e.g., Ebola and Marburg Viruses)
Research has identified a series of 4-(aminomethyl)benzamide-based compounds as potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells nih.govcdc.govresearchgate.net. These derivatives have shown efficacy in blocking the initial and essential step of the viral life cycle, which is the entry of the virus into the host cell cytoplasm.
A high-throughput screening of a small molecule library led to the identification of a hit compound, CBS1118, a 4-(aminomethyl)benzamide (B1271630) derivative, which exhibited broad-spectrum antifiloviral activity with half-maximal effective concentrations (EC50) of less than 10 μM for both EBOV and MARV nih.gov. Subsequent structural optimization of this hit compound, focusing on substitutions on the benzamide and the aminomethyl moieties, led to the development of derivatives with significantly enhanced potency. For instance, certain modifications resulted in compounds with EC50 values in the sub-micromolar range against both Ebola and Marburg viruses in pseudoviral and infectious virus assays nih.govcdc.gov.
The antiviral activity of these compounds is typically evaluated using pseudotyped viral particles, which are non-pathogenic viruses (like HIV or VSV) engineered to express the glycoprotein (GP) of Ebola or Marburg virus on their surface. This allows for the safe study of viral entry inhibitors in a biosafety level 2 (BSL-2) laboratory setting. The most promising compounds are then often validated using live, infectious filoviruses in a BSL-4 facility nih.gov.
The following table summarizes the antiviral activity of some representative 4-(aminomethyl)benzamide derivatives against Ebola and Marburg pseudoviruses.
| Compound | Modification | EBOV EC50 (μM) | MARV EC50 (μM) |
| CBS1118 | Hit Compound | <10 | <10 |
| Compound 32 | Optimized Derivative | 0.11 | 1.23 |
| Compound 35 | Optimized Derivative | 0.31 | 0.82 |
Note: The data presented is for 4-(aminomethyl)benzamide derivatives, which are structurally related to this compound.
Mechanisms of Glycoprotein (GP) Fusion Blockade
The primary mechanism by which these benzamide-based filovirus entry inhibitors act is by targeting the viral glycoprotein (GP), which is crucial for the fusion of the viral envelope with the host cell membrane nih.gov. The filovirus GP is a class I fusion protein that mediates viral entry through a complex process involving binding to host cell receptors and subsequent conformational changes triggered by the acidic environment of the endosome.
Studies have shown that these small molecule inhibitors directly bind to the GP, preventing the necessary conformational rearrangements required for membrane fusion semanticscholar.orgnetecweb.org. This blockade of GP-mediated fusion effectively halts the viral entry process. The binding site for some of these inhibitors has been suggested to be a pocket on the GP that is critical for its fusogenic activity semanticscholar.orgnetecweb.org. By occupying this pocket, the inhibitors stabilize a non-fusogenic conformation of the GP, thus preventing the fusion of the viral and host cell membranes. This mechanism is distinct from that of some other antiviral agents that might target viral replication enzymes or other stages of the viral life cycle.
Antioxidant Capacity Assessment
DPPH and FRAP Assays for Radical Scavenging Activity
The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay researchgate.netresearchgate.netcropj.com. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The FRAP assay, on the other hand, measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
The following table illustrates typical antioxidant activity data that might be obtained for compounds with phenolic moieties, as measured by DPPH and FRAP assays.
| Compound Type | DPPH Scavenging Activity (IC50, µM) | FRAP Value (µmol Fe(II)/g) |
| Simple Phenol | >100 | Low |
| Dihydroxy-substituted Benzamide | 10-50 | Moderate to High |
| Trihydroxy-substituted Benzamide | <10 | High |
Note: This table represents expected trends based on published data for various phenolic and benzamide derivatives, not specific values for this compound.
Influence of Hydroxy and Methoxy Substituents on Antioxidant Properties
The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring nih.gov.
Hydroxyl Groups: The presence of hydroxyl groups is paramount for antioxidant activity. Phenolic hydroxyls can readily donate a hydrogen atom to a free radical, thereby neutralizing it. An increase in the number of hydroxyl groups generally leads to a significant enhancement in antioxidant capacity. For example, compounds with multiple hydroxyl groups, such as those with a catechol (1,2-dihydroxybenzene) or gallol (1,2,3-trihydroxybenzene) moiety, are potent antioxidants.
Methoxy Groups: The effect of methoxy groups on antioxidant activity is more complex. Methoxy groups are electron-donating, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity. However, the steric hindrance from the methoxy group can sometimes hinder the interaction with free radicals. In many cases, the antioxidant activity of a methoxy-substituted phenol is lower than that of its corresponding hydroxyl-substituted counterpart nih.gov. The conversion of a hydroxyl group to a methoxy group typically reduces the antioxidant activity as the ability to donate a hydrogen atom is lost.
Other Investigational Biological Activities
The benzamide scaffold is a versatile pharmacophore that is present in a wide range of biologically active molecules. Consequently, derivatives of this compound have the potential for various other investigational biological activities.
While specific studies on this compound are limited, research on other benzamide derivatives has revealed a broad spectrum of pharmacological effects, including:
Anticancer Activity: Many benzamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines nih.govscience.gov. The mechanisms of action can be diverse, including inhibition of protein kinases, histone deacetylases, or induction of apoptosis.
Anti-inflammatory and Analgesic Activity: The benzamide structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory and analgesic properties valpo.edu.
Antimicrobial Activity: Various synthetic benzamide derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds exhibiting promising results against a range of microbial pathogens nih.gov.
Enzyme Inhibition: The benzamide moiety can interact with the active sites of various enzymes, leading to their inhibition. For example, benzamide derivatives have been explored as inhibitors of enzymes such as xanthine (B1682287) oxidase and acetylcholinesterase researchgate.netfrontiersin.org.
These examples highlight the broad therapeutic potential of the benzamide scaffold. Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.
Osteoblastogenic and Osteogenic Effects (via CDK8 Inhibition)
A significant area of research has focused on derivatives of the diphenylether scaffold, structurally related to this compound, as potential treatments for osteoporosis. digitellinc.com These compounds have been found to enhance bone formation by promoting the differentiation of osteoblasts, the cells responsible for building new bone tissue. digitellinc.comjst.go.jp
The primary mechanism of action identified for these effects is the inhibition of Cyclin-Dependent Kinase 8 (CDK8). digitellinc.comjst.go.jp CDK8 is a component of the Mediator complex, which regulates gene transcription. By inhibiting CDK8, these derivatives can stimulate signaling pathways that lead to osteoblast differentiation and subsequent bone formation. jst.go.jpnih.gov
Studies have identified specific diphenylether derivatives, such as KY-065 and KY-273, that demonstrate potent osteoblastogenic activity. jst.go.jpnih.gov Research in ovariectomized (OVX) rats, a common model for postmenopausal osteoporosis, has shown that oral administration of these compounds can selectively increase cortical bone volume, mineral density, and strength parameters. digitellinc.comnih.gov This effect is attributed to the stimulation of bone formation on the periosteal (outer) surface of the bone. nih.gov
| Compound | Mechanism of Action | Key In Vitro / In Vivo Findings | Reference |
|---|---|---|---|
| KY-065 (4-acetyl-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) | CDK8 Inhibition (IC50 = 3.9 nM) | Potent osteoblast differentiation-promoting effects (EC200 for ALP activity = 12.3 nM). Increased cortical bone volume and mineral density in OVX rats. | digitellinc.com |
| KY-273 ((R)-4-(1-hydroxyethyl)-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide) | CDK8/19 Inhibition | Promoted osteoblast differentiation in mesenchymal stem cells. Increased cortical bone volume and strength parameters in both ovaries-intact and OVX rats. | nih.gov |
Factor Xa Inhibition for Coagulation Disorder Research
Derivatives of benzamide have been extensively investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.govfrontiersin.org By blocking FXa, these compounds can prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect. nih.gov This makes them attractive targets for the development of oral antithrombotic agents to treat and prevent conditions like deep vein thrombosis and stroke. frontiersin.orgresearchgate.net
Structure-activity relationship (SAR) studies on 3,4-diaminobenzoyl-based derivatives have led to the discovery of highly potent and selective FXa inhibitors. nih.gov For instance, compound 7b, a 3,4-dimethoxyl substituted derivative, demonstrated significant FXa inhibitory activity and excellent in vivo antithrombotic effects. nih.gov The design of these inhibitors often focuses on optimizing interactions with the S1 and S4 binding pockets of the FXa enzyme. researchgate.net The benzamide scaffold plays a crucial role in the molecular structure, providing a core framework for attaching various functional groups that interact with these pockets. nih.govfrontiersin.org
| Compound Series | Lead Compound Example | FXa Inhibitory Activity (IC50) | Key Structural Features | Reference |
|---|---|---|---|---|
| 3,4-Diaminobenzoyl derivatives | Compound 7b (N-(5-carbamoyl-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)phenyl)-3,4-dimethoxybenzamide) | 17.1 nM | 3,4-dimethoxyl substitution on the benzoyl ring. | nih.govfrontiersin.org |
| 2-Aminobenzamide (B116534) derivatives | Compound 16f (N-(5-chloropyridin-2-yl)-2-(4-(2-cyanophenyl)benzylamino)benzamide) | Not specified | Features 2-amino-5-chloropyridine as the S1 binding moiety and a bi-aryl system as the S4 binding element. | researchgate.net |
Anti-inflammatory Potentials (e.g., COX-2 Inhibition)
The benzamide structure is a feature in the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents because they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.govmdpi.com
Research has explored various derivatives incorporating the benzamide moiety to achieve potent and selective COX-2 inhibition. For example, a series of N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives has been synthesized and evaluated for anti-inflammatory activity. nih.gov Another study reported on 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (ODZ5), which exhibited in vivo anti-inflammatory activity and moderate COX-2 inhibition. aalto.fi These studies highlight the versatility of the benzamide scaffold in developing new anti-inflammatory drug candidates. nih.govaalto.fi
| Compound Series / Name | COX-2 IC50 | Selectivity Index (SI) | Key Findings | Reference |
|---|---|---|---|---|
| N-(2-(3,4,5-trimethoxybenzyl)benzoxazole-5-yl) benzamide derivatives | Varies by derivative | Varies by derivative | Identified as selective COX-2 inhibitors and anti-inflammatory agents. | nih.gov |
| ODZ5 (3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide) | Not specified | Not specified | Exhibited anti-inflammatory activity with 26% inhibition of COX-2 activity in vivo. | aalto.fi |
Antifungal Activities
The emergence of fungal infections and increasing drug resistance necessitates the discovery of novel antifungal agents. nih.gov Derivatives of benzamide and the structurally related benzamidine have been explored for their potential antifungal properties. mdpi.com
One area of research involves linking aromatic amidines with 1,2,3-triazole moieties. mdpi.com Compounds derived from this strategy have shown valuable in vitro inhibitory activity against plant pathogenic fungi such as Colletotrichum lagenarium and Botrytis cinerea. mdpi.com Another study synthesized a library of novel benzylic 1,2,3-triazole-4-carboxamides and tested them against various filamentous fungi and Candida species. scielo.org.mx Specific compounds from this series were found to be highly effective against Rhizopus oryzae, even outperforming the reference drug itraconazole in in vitro assays. scielo.org.mx These findings suggest that the benzamide/benzamidine core is a promising scaffold for developing new antifungal compounds. mdpi.comscielo.org.mx
| Compound Series | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Benzamidine derivatives with 1,2,3-triazole moieties | C. lagenarium, B. cinerea | Some compounds showed potent in vitro and in vivo antifungal activities at a concentration of 300 μg/mL. | mdpi.com |
| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae, Candida species, Aspergillus fumigatus | Compounds 3d and 3e were the most efficient agents against R. oryzae, showing better activity than itraconazole. | scielo.org.mx |
Anti-Helicobacter pylori Activity
Helicobacter pylori is a bacterium that can cause peptic ulcers and is a risk factor for gastric cancer. nih.govmdpi.com The rise of antibiotic resistance has created an urgent need for new therapeutic agents. nih.gov A benzamide derivative, BAS-118, has been identified as a novel and potent agent against H. pylori. nih.govresearchgate.net
BAS-118 demonstrates potent and selective antibacterial activity against a wide range of H. pylori isolates. nih.gov Crucially, its effectiveness extends to strains that are resistant to commonly used antibiotics like clarithromycin and metronidazole. nih.govresearchgate.net Studies have determined the minimum inhibitory concentrations (MICs) of BAS-118, showing it to be highly active at very low concentrations. Furthermore, research indicates that H. pylori does not readily develop resistance to BAS-118 in vitro. nih.gov The compound exhibited low antibacterial activity against other non-H. pylori bacterial strains, indicating a high degree of selectivity. nih.gov
| Parameter | Value (mg/L) | Tested Isolates | Reference |
|---|---|---|---|
| MIC50 | ≤0.003 | 100 randomly selected H. pylori isolates | nih.gov |
| MIC90 | 0.013 | 100 randomly selected H. pylori isolates | nih.gov |
| MIC Range | ≤0.003 - 0.025 | 100 randomly selected H. pylori isolates | nih.gov |
| Activity against resistant strains | Showed similar MIC values against clarithromycin- and metronidazole-resistant isolates. | nih.gov |
Structure Activity Relationship Sar Studies of 3 4 Aminophenoxy Benzamide Analogs
Impact of Aromatic Ring Substitutions on Biological Activity
Substitutions on either the benzamide (B126) ring or the phenoxy ring of the 3-(4-aminophenoxy)benzamide scaffold have a profound impact on the biological activity of the resulting analogs. The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with the target protein. nih.govmsu.edu
The reactivity of a substituted benzene (B151609) ring is influenced by both the inductive and resonance effects of the substituents. libretexts.org Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org In the context of SAR, these substitutions alter the charge distribution across the molecule, which can affect binding affinity to the target. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic substituents were shown to significantly affect the lipophilicity of the compounds. nih.gov
In a study on phenoxybenzamide analogs as PARP10 inhibitors, modifications on the phenoxy ring were explored. The parent compound, 4,4'-oxybis(benzamide), was used as a starting point. Analogs such as 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide were identified as PARP10 inhibitors with distinct selectivities. nih.gov This highlights that moving the carbamoyl (B1232498) group from the 4-position to the 3-position on the phenoxy ring can alter the activity and selectivity profile.
The following table illustrates the impact of substitutions on the phenoxy ring on the inhibitory activity against PARP10.
| Compound | Structure | PARP10 IC50 (µM) |
| 4,4'-Oxybis(benzamide) | 4-(4-carbamoylphenoxy)benzamide | 0.71 |
| 4-(4-Cyanophenoxy)benzamide | 4-(4-cyanophenoxy)benzamide | 0.23 |
| 3-(4-Carbamoylphenoxy)benzamide | 3-(4-carbamoylphenoxy)benzamide | Data not available, but identified as an inhibitor |
Data sourced from studies on PARP10 inhibitors. nih.gov
Role of Amide and Amine Moieties in Target Interactions
The amide and amine moieties are crucial for the biological activity of this compound analogs as they are key sites for hydrogen bonding and other intermolecular interactions within the target's binding pocket. mdpi.comnih.gov The amide group can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). nih.gov Similarly, the primary amine group is a potent hydrogen bond donor.
In many benzamide-based inhibitors, the amide group mimics a nicotinamide (B372718) moiety, which is a substrate for enzymes like PARPs. This allows the benzamide to occupy the nicotinamide-binding pocket and establish key hydrogen bonds that are critical for inhibitory activity. For example, in PARP inhibitors, the amide group often forms hydrogen bonds with key residues in the active site, contributing significantly to the binding affinity. 3-Aminobenzamide (B1265367) is a well-known PARP inhibitor that functions in this manner. frontiersin.orgtaylorandfrancis.com
Conformational Flexibility of Linker Regions and Binding Affinity
The ether linkage in this compound provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be advantageous, as it enables the molecule to find an optimal conformation for binding to the target protein. However, too much flexibility can be detrimental due to the entropic penalty upon binding. nih.gov
The length and nature of the linker between aromatic moieties in drug candidates are critical for optimizing binding affinity. Studies on other benzamide derivatives have shown that varying the linker length can significantly impact biological activity. For instance, in a series of benzamides targeting the FtsZ protein, moving from a methylenoxy to an ethylenoxy or propylenoxy linker altered the antimicrobial potency. mdpi.com Docking studies of these analogs revealed that the flexibility of the longer linkers allowed for multiple possible binding modes. mdpi.com
While highly flexible linkers can adapt to various binding pockets, they may also lead to a decrease in binding affinity due to the entropic cost of restricting their conformation upon binding. nih.gov Therefore, a balance between flexibility and rigidity is often sought in drug design. In some cases, more rigid linkers are preferred to lock the molecule in a bioactive conformation and minimize the entropic penalty.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can have vastly different affinities for their biological targets. mdpi.commalariaworld.org Although this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities.
For many classes of drugs, stereochemistry is a key determinant of potency and pharmacokinetics. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer of a chiral drug. In a study of nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for either target binding or cellular uptake. mdpi.comresearchgate.net While this study was not on this compound analogs, it highlights the general principle that if chiral centers are introduced into this scaffold, the stereochemistry would likely have a significant impact on biological activity.
Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, as demonstrated in studies of other compounds where stereochemistry affects target binding. malariaworld.org Therefore, if chiral analogs of this compound were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to determine their respective biological activities.
Influence of Halogenation on Inhibitory Potency
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic rings of this compound analogs can significantly influence their inhibitory potency. Halogens can affect the molecule's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds.
In a study of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives, replacing a 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group led to a great improvement in potency. nih.gov This indicates that both the presence and the position of chlorine atoms are critical for activity. In another example, involving 2,6-difluorobenzamide, the fluorine atoms were shown to be involved in the formation of intermolecular interactions. mdpi.com
The influence of halogenation on the activity of benzamide derivatives is summarized in the table below, based on a study of FXR antagonists.
| Compound Modification | Effect on Potency |
| Replacement of 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl | Greatly improved |
| Introduction of 2,6-difluoro substituents | Involved in intermolecular interactions |
Data generalized from studies on benzamide derivatives. mdpi.comnih.gov
Correlation of Hydrogen Bonding Networks with Biological Function
The ability of this compound analogs to form hydrogen bonds is fundamental to their biological function. mdpi.com The amide and amine groups are the primary sites for hydrogen bonding, and the establishment of a stable hydrogen-bonding network within the target's active site is often a prerequisite for high-affinity binding. researchgate.netnih.gov
Benzamide molecules in a crystalline lattice are stabilized by extensive intermolecular hydrogen bonds, primarily of the N-H···O type between the amide groups of neighboring molecules. researchgate.net This inherent ability to form strong hydrogen bonds is translated to their interactions with biological macromolecules. The formation of hydrogen bonds can lead to a decrease in the N···O or O···O interatomic distances and an elongation of the covalent O-H or N-H bond, indicating a strong interaction. mdpi.com
Comparative SAR with Structurally Similar Benzamide Derivatives
The SAR of this compound can be further understood by comparing it with structurally similar benzamide derivatives. A key comparison can be made with 3-aminobenzamide, a well-established PARP inhibitor. frontiersin.orgtaylorandfrancis.com 3-Aminobenzamide is a smaller molecule that lacks the phenoxy group, and its inhibitory activity is primarily derived from the interaction of its benzamide moiety with the nicotinamide-binding pocket of PARP enzymes. taylorandfrancis.com The addition of the 4-aminophenoxy group in this compound provides an additional region for interaction, which can be exploited to enhance potency and selectivity for different PARP family members or other targets.
For example, the closely related compound 3-(4-carbamoylphenoxy)benzamide was identified as an inhibitor of PARP10, demonstrating that the phenoxybenzamide scaffold is indeed a viable starting point for developing PARP inhibitors. nih.gov In another study, 4-substituted aminoisoquinoline benzamides were found to be potent inhibitors of FLT3 and Src-family kinases, indicating that the benzamide moiety is a versatile pharmacophore that can be incorporated into various scaffolds to target different enzyme families. nih.gov
A comparison of different benzamide scaffolds and their targets is presented below.
| Benzamide Scaffold | Primary Target(s) | Key Structural Features |
| 3-Aminobenzamide | PARP enzymes | Simple benzamide with an amino group |
| 3-(4-Carbamoylphenoxy)benzamide | PARP10 | Phenoxybenzamide with a carbamoyl group |
| 4-Substituted Aminoisoquinoline Benzamides | FLT3, Src-family kinases | Benzamide attached to an aminoisoquinoline core |
| 4-(Arylaminomethyl)benzamide | Tyrosine kinases | Benzamide linked to an arylamine via a methyl group |
Data compiled from various studies on benzamide inhibitors. nih.govnih.govnih.govfrontiersin.org
Selectivity Profiling Based on Structural Modifications
The selectivity of this compound and its analogs is intricately linked to their structural characteristics. Modifications to the phenoxybenzamide scaffold have been shown to significantly influence their inhibitory activity against various enzyme families, particularly Poly(ADP-ribose) polymerases (PARPs). Research into the structure-activity relationship (SAR) of this class of compounds has revealed key determinants of selectivity, allowing for the fine-tuning of inhibitory profiles.
Studies on analogs of the selective PARP10 inhibitor OUL35 have provided valuable insights into how structural alterations impact selectivity among different PARP enzymes. These investigations have explored variations in the substitution pattern of both the phenoxy and the benzamide rings. The findings indicate that even subtle changes can lead to distinct selectivity profiles, particularly between PARP1, PARP2, and the mono-ADP-ribosyltransferase PARP10.
One key area of investigation has been the impact of the position of the carbamoyl group on the benzamide ring and the nature of the substituent at the 4-position of the phenoxy ring. For instance, the analog 3-(4-carbamoylphenoxy)benzamide demonstrated a distinct selectivity profile. nih.govnih.govbohrium.com This compound, which shares the meta-substituted benzamide moiety with this compound, was identified as a PARP10 inhibitor. nih.govnih.govbohrium.com Notably, it exhibited a degree of selectivity for PARP2 over PARP1, a desirable characteristic as dual inhibition of PARP1 and PARP2 is a feature of many clinically used PARP inhibitors. nih.govnih.govbohrium.com
In contrast, the analog 4-(4-cyanophenoxy)benzamide , which has a para-substituted benzamide and a cyano group on the phenoxy ring, also displayed inhibitory activity against PARP10. nih.govnih.govbohrium.com Similar to 3-(4-carbamoylphenoxy)benzamide, it showed some inhibition of PARP2 but not PARP1. nih.govnih.govbohrium.com This suggests that the phenoxybenzamide scaffold can be tailored to achieve selectivity for PARP10 and PARP2 over PARP1.
While direct selectivity data for this compound is not extensively detailed in the reviewed literature, the established SAR of its close analogs allows for informed postulations. The presence of the amino group at the 4-position of the phenoxy ring, in conjunction with the meta-position of the benzamide's carbamoyl group, would likely result in a unique selectivity profile within the PARP family. Based on the data from its analogs, it is plausible that this compound would also exhibit selectivity for PARP10 and potentially PARP2, with weaker activity against PARP1.
The table below summarizes the selectivity trends observed in key analogs of this compound.
| Compound Name | Key Structural Features | Observed Selectivity |
| 3-(4-Carbamoylphenoxy)benzamide | Carbamoyl group at the 4-position of the phenoxy ring; meta-substituted benzamide | Inhibitor of PARP10 with some inhibition of PARP2; selective over PARP1. nih.govnih.govbohrium.com |
| 4-(4-Cyanophenoxy)benzamide | Cyano group at the 4-position of the phenoxy ring; para-substituted benzamide | Inhibitor of PARP10 with some inhibition of PARP2; selective over PARP1. nih.govnih.govbohrium.com |
| OUL35 | A reference selective PARP10 inhibitor with a related scaffold | High selectivity for PARP10 over other PARP enzymes. oulu.fi |
These findings underscore the importance of specific structural modifications in dictating the selectivity of phenoxybenzamide derivatives. The position of the amide linkage and the electronic nature of the substituent on the phenoxy ring are critical parameters that can be modulated to achieve desired selectivity profiles against different enzyme targets. Further research specifically characterizing the selectivity of this compound would be beneficial to fully elucidate its therapeutic potential.
Preclinical Investigational Applications of 3 4 Aminophenoxy Benzamide Derivatives
In Vitro Studies in Cellular Models
Antiproliferative Activity against Various Cancer Cell Lines
The benzamide (B126) scaffold, particularly the 3-aminobenzamide (B1265367) (3-AB) structure, has demonstrated notable antiproliferative effects across different cancer cell lines. This activity is a cornerstone of its potential as an anticancer agent.
Detailed laboratory research has shown that 3-AB can inhibit the growth and formation of cancer cell colonies. In one key study, 3-AB was shown to have a reversible antiproliferative effect on the human epidermoid carcinoma cell line A431. nih.gov The compound's impact was not limited to just slowing growth; it also induced morphological changes in the A431 cells, suggesting an effect on the cellular structure itself. nih.gov Further studies have confirmed the growth suppression capabilities of 3-AB in a time- and dose-dependent manner in human osteosarcoma cells (U2OS). nih.gov
| Compound | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| 3-Aminobenzamide (3-AB) | A431 | Epidermoid Carcinoma | Inhibited cell growth and colony formation. | nih.gov |
| 3-Aminobenzamide (3-AB) | U2OS | Osteosarcoma | Suppressed cell growth in a time- and dose-dependent manner. | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
Beyond simply halting proliferation, derivatives of 3-(4-Aminophenoxy)benzamide are investigated for their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle—two critical mechanisms for eliminating cancer cells.
Studies on the core compound, 3-aminobenzamide, have shown that its suppressive effects on cancer cells are linked to an increase in apoptosis. nih.govresearchgate.net The compound also exhibits significant effects on the cell cycle. In some cell lines, 3-AB has been found to suppress the G1 phase checkpoint and enhance the G2 phase checkpoint, particularly after exposure to gamma-irradiation. oatext.com However, these effects can vary depending on the specific cell type. oatext.com Other research indicates that 3-AB can delay the entry of cells into the S phase of the cell cycle, demonstrating its multi-faceted impact on cell division processes. nih.gov Interestingly, some studies have also shown that 3-AB can protect certain cells from apoptosis induced by external factors like UV-B radiation, suggesting its effects on cell survival pathways are complex and context-dependent. nih.gov
| Compound | Cell Line | Effect | Key Finding | Reference |
|---|---|---|---|---|
| 3-Aminobenzamide (3-AB) | U2OS | Induction of Apoptosis | Suppressive effects on cell growth were associated with increased apoptosis. | nih.govresearchgate.net |
| 3-Aminobenzamide (3-AB) | Mouse Embryonic Fibroblasts | Cell Cycle Arrest | Suppressed G1 arrest and enhanced G2 arrest post-irradiation. | oatext.com |
| 3-Aminobenzamide (3-AB) | Chinese Hamster Ovary (CHO) | Cell Cycle Arrest | Delayed the entry of cells into S phase. | nih.gov |
| 3-Aminobenzamide (3-AB) | A431, M14 | Protection from Apoptosis | Prevented UV-B-induced apoptosis by acting on the cytoskeleton and cell adhesion. | nih.gov |
Inhibition of Cell Invasion
A crucial aspect of cancer progression is the ability of tumor cells to invade surrounding tissues, a precursor to metastasis. Preclinical research has explored the potential of 3-aminobenzamide to inhibit this process. In vitro studies using human osteosarcoma cells (U2OS) have demonstrated that 3-AB can effectively suppress cell invasion. nih.govresearchgate.net This finding suggests that beyond controlling tumor growth, this class of compounds could play a role in preventing cancer spread.
In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Mouse Models)
While in vitro studies provide valuable cellular-level data, in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of novel anticancer agents. foxchase.org
For PARP inhibitors like 3-aminobenzamide, xenograft models are crucial for assessing antitumor activity. foxchase.org Although specific xenograft study results for this compound or 3-aminobenzamide were not detailed in the reviewed literature, this methodology is standard for advancing such compounds. Other in vivo studies with 3-aminobenzamide have shown its therapeutic potential in different contexts, such as accelerating wound healing in an irradiated mouse model by reducing oxidative stress and inflammation. nih.gov Such studies, while not focused on cancer, underscore the compound's activity and favorable effects in a living organism.
Biochemical and Mechanistic Investigations in Biological Systems
Enzyme Kinetic Studies for Inhibition Mechanisms
Understanding how a compound interacts with its molecular target is fundamental to drug development. For the 3-aminobenzamide family of compounds, the primary target is the enzyme Poly(ADP-ribose) polymerase (PARP). nih.govselleckchem.com
3-aminobenzamide is a potent inhibitor of PARP. medchemexpress.com Enzyme kinetic studies have revealed its mechanism of action: it acts as a competitive inhibitor by interfering with the binding of the enzyme's substrate, NAD+, to its active site. researchgate.net This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a key function of PARP in the DNA damage response. The inhibitory concentration (IC50) of 3-aminobenzamide against PARP has been measured to be approximately 50 nM in Chinese Hamster Ovary (CHO) cells, indicating high potency. medchemexpress.com This direct and potent inhibition of a key DNA repair enzyme is the biochemical basis for the anticancer effects observed in cellular studies.
Evaluation of Primary Target Effects versus Off-Target Interactions
In the preclinical development of novel therapeutic agents, a thorough evaluation of a compound's interaction with its intended biological target versus unintended off-target interactions is critical. This process, often referred to as selectivity profiling, is fundamental to understanding a drug candidate's potential efficacy and predicting possible adverse effects. For derivatives of this compound, as with other pharmacologically active molecules, identifying a clean selectivity profile is a key objective.
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. For instance, various benzamide derivatives have been investigated as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR) and as modulators of G-protein coupled receptors like GPR52. nih.govresearchgate.net The specific substitution pattern on the benzamide core dictates its primary biological activity. The 3-(4-aminophenoxy) moiety introduces a flexible ether linkage and an additional aromatic ring, which can significantly influence the compound's binding affinity and selectivity for its primary target.
Preclinical evaluation of on-target versus off-target effects typically involves a tiered screening approach. Initially, in vitro assays are employed to determine the potency of a compound at its primary target. Subsequently, the compound is screened against a panel of related and unrelated biological targets to identify potential off-target interactions. These panels can include other receptors, enzymes, and ion channels. For example, a study on alkoxy benzamide derivatives identified novel inhibitors of the Bromodomain PHD finger transcription factor (BPTF) through a combination of virtual screening and biochemical assays. nih.gov The identified lead compound was then further evaluated to confirm its binding and explore its structure-activity relationship, which is crucial for minimizing off-target effects. nih.gov
Modern techniques such as cell microarray technology offer comprehensive off-target screening against a vast array of human plasma membrane and secreted proteins expressed in human cells. criver.com This method can predict and explain unexpected toxicities by identifying unintended binding partners. criver.com Such extensive profiling is essential for prioritizing lead candidates with the most favorable selectivity profile before they advance to in vivo studies.
While the general principles of on-target and off-target evaluation are well-established, specific preclinical data detailing the primary target and off-target interaction profile for this compound derivatives are not extensively available in the public domain. The development of any such derivative for therapeutic use would necessitate a rigorous assessment of its selectivity to ensure a favorable risk-benefit profile.
Development of Benzamide-Based Aramid Copolymers for Material Science Applications
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The properties of aramids are derived from their rigid molecular structure, characterized by aromatic rings linked by amide groups. However, this rigidity often leads to poor solubility, making them difficult to process. mdpi.com To address this challenge, research has focused on the development of aramid copolymers with modified backbones to enhance processability without significantly compromising their desirable properties.
The incorporation of flexible ether linkages, such as those present in monomers related to this compound, into the aramid backbone is a key strategy to improve solubility and processability. mdpi.com This approach disrupts the polymer chain's rigidity just enough to allow for dissolution in organic solvents, enabling the casting of thin films and the spinning of fibers.
Recent studies have demonstrated the synthesis of novel aramid copolymers by incorporating flexible bis(4-aminophenoxy) benzene (B151609) moieties. mdpi.com These copolymers exhibit a high degree of polymerization and are soluble in polar organic solvents, allowing for the fabrication of thin, transparent films. mdpi.com The introduction of these flexible units leads to materials with a balance of thermal stability and mechanical robustness, making them suitable for applications in aerospace, defense, and electronics as electrical insulation films and functional coatings. mdpi.comre-tic.com
The thermal and mechanical properties of these advanced aramid copolymers are influenced by the specific monomer composition and the linearity of the polymer chains, which affects intermolecular hydrogen bonding and pi-pi interactions. mdpi.com For example, copolymers synthesized from different isomers of bis(4-aminophenoxy) benzene have shown variations in their glass transition temperatures (Tg) and thermal decomposition temperatures (Td). mdpi.com
Below is an interactive data table summarizing the properties of some recently developed benzamide-based aramid copolymers containing ether linkages, which are structurally related to polymers that could be derived from this compound.
| Copolymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| MBAB-aramid | 270.1 | 449.6 | 107.1 | 50.7 |
| PBAB-aramid | 292.7 | 465.5 | 113.5 | 58.4 |
| P25 | 236-298 | 490-535 | 79-93 | 9-15 |
Note: The data presented is based on published research for aramid copolymers containing aminophenoxy moieties and is intended to be illustrative of the properties of this class of materials. mdpi.commdpi.com
The development of these soluble, high-performance aramids opens up new possibilities for their application in advanced materials. The ability to process these polymers into thin films and other forms allows for the utilization of their inherent properties in a wider range of technological fields. re-tic.comnih.gov Further research into monomers like this compound and its derivatives could lead to the creation of novel aramids with tailored properties for specific applications.
Future Directions in 3 4 Aminophenoxy Benzamide Research
Rational Design of Next-Generation Phenoxybenzamide Analogs
The rational design of new phenoxybenzamide analogs is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core scaffold to optimize biological activity. By systematically altering substituents on both the phenoxy and benzamide (B126) rings, researchers can fine-tune the molecule's interaction with specific biological targets.
For instance, the benzamide moiety is a known pharmacophore in a variety of enzyme inhibitors. Future design strategies will likely focus on creating analogs that target kinases, a class of enzymes frequently dysregulated in diseases like cancer. The development of imatinib, a Bcr-Abl kinase inhibitor, showcased the success of targeting the ATP-binding pocket of kinases. Similarly, phenoxybenzamide analogs could be designed to fit into the ATP-binding site or allosteric pockets of kinases like p38 MAP kinase or other signaling proteins.
Key modifications could include:
Substitution on the Benzamide Ring: Introducing various functional groups (e.g., halogens, trifluoromethyl groups) at different positions on the benzamide ring can modulate binding affinity and selectivity.
Modification of the Aminophenoxy Group: The primary amine offers a site for derivatization to explore new interactions with target proteins or to attach moieties that improve solubility or cell permeability.
Alterations to the Ether Linkage: While the ether bond provides flexibility, replacing it with other linkers (e.g., thioether, sulfone) could impose conformational constraints that may enhance binding to specific targets.
The table below illustrates potential analog designs based on SAR principles for kinase inhibition.
| Scaffold | Modification Strategy | Rationale | Potential Target Class |
| 3-(4-Aminophenoxy)benzamide | Introduce electron-withdrawing groups on the benzamide ring. | Enhance hydrogen bonding interactions in the kinase hinge region. | Tyrosine Kinases, Serine/Threonine Kinases |
| This compound | Acylate the 4-amino group with various aromatic or heterocyclic moieties. | Explore hydrophobic pockets adjacent to the primary binding site. | PI3K/mTOR, HDACs |
| This compound | Replace the ether oxygen with a sulfur atom (thioether). | Alter the bond angle and flexibility for improved fit in unique binding pockets. | Atypical Kinases |
Exploration of Novel Biological Targets for Therapeutic Development
While existing research has pointed towards targets like kinases and histone deacetylases (HDACs) for phenoxybenzamide derivatives, a significant future avenue lies in the exploration of entirely new biological targets. The unique chemical architecture of this compound makes it a candidate for modulating protein families implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders.
Neurodegenerative Diseases: The aggregation of proteins like amyloid-beta and tau is a hallmark of Alzheimer's disease. Phenoxybenzamide analogs could be designed to interfere with these protein-protein interactions or to inhibit enzymes like β-secretase (BACE1) that are involved in amyloid precursor protein processing. Furthermore, targeting enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in tau hyperphosphorylation, represents another promising strategy.
Metabolic and Inflammatory Disorders: The phenoxybenzamide scaffold could be adapted to target enzymes involved in metabolic pathways, such as xanthine (B1682287) oxidase in hyperuricemia, or signaling proteins in inflammatory cascades. For example, derivatives could be developed as antagonists for G-protein coupled receptors (GPCRs) like the Smoothened receptor, which is involved in the Hedgehog signaling pathway.
The process of identifying new targets can be accelerated through high-throughput screening of phenoxybenzamide-based libraries against diverse panels of enzymes and receptors. Phenotypic screening, which identifies compounds that produce a desired effect in cells without a preconceived target, can also uncover novel mechanisms of action and previously unexplored therapeutic opportunities.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is revolutionizing drug discovery and will be crucial for advancing research on this compound. This integrated approach allows for a more efficient and rational exploration of chemical space and biological function.
Computational Approaches:
Molecular Docking and Virtual Screening: These methods can predict how different phenoxybenzamide analogs will bind to the 3D structures of known protein targets. This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions and the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of potency for newly designed analogs.
Experimental Validation:
High-Throughput Screening (HTS): Experimental HTS campaigns can validate the predictions of virtual screening by physically testing synthesized compound libraries against the target proteins.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the precise 3D structure of a phenoxybenzamide analog bound to its target. This provides definitive evidence of the binding mode and offers invaluable information for further structure-based design.
This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that accelerates the optimization of lead compounds.
Development of Phenoxybenzamide-Based Chemical Probes for Biological Systems
Beyond direct therapeutic applications, the this compound scaffold is an excellent starting point for developing chemical probes—specialized tools designed to study biological systems. These probes can be used to identify new drug targets, validate target engagement, and visualize biological processes in real-time.
Types of Chemical Probes:
Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of a specific enzyme or family of enzymes. A phenoxybenzamide core could be functionalized with a reactive "warhead" (e.g., an epoxide or fluorophosphonate) and a reporter tag (e.g., biotin (B1667282) or a fluorophore). Such probes would allow for the specific labeling and identification of active enzymes in complex biological samples like cell lysates.
Photoaffinity Probes: These probes incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine. Upon irradiation with UV light, the probe forms a covalent bond with its binding partner, enabling the identification of the target protein. The benzamide or phenoxy portion of the molecule could serve as the recognition element, while a photoreactive group is appended elsewhere.
Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, researchers can create probes to visualize the localization of the compound or its target within cells using fluorescence microscopy. The design of "turn-on" fluorescent probes, which only become fluorescent upon binding to their target, is a particularly powerful approach for reducing background signal.
The development of these chemical tools would significantly enhance the understanding of the mechanism of action of phenoxybenzamide-based compounds and help elucidate the roles of their protein targets in health and disease.
Investigation of Supramolecular Synthons and Crystal Engineering for New Materials
Crystal engineering focuses on understanding and controlling the way molecules pack together in a solid state. This field offers opportunities to create new materials with tailored physicochemical properties, such as solubility, stability, and bioavailability. The this compound molecule contains multiple hydrogen bond donors (the amine and amide N-H groups) and acceptors (the amide and ether oxygens), making it an ideal candidate for forming predictable supramolecular structures.
A key focus of this research would be the study of supramolecular synthons , which are robust and predictable non-covalent interactions that act as "molecular glue." For primary amides like this compound, the most common and robust synthon is the R²₂(8) amide-amide dimer, where two molecules form a cyclic hydrogen-bonded pair.
Future investigations could explore:
Cocrystallization: By combining this compound with other molecules (coformers) that have complementary hydrogen bonding sites (e.g., carboxylic acids, pyridines), it is possible to form cocrystals. This strategy can be used to create novel solid forms with improved properties. For example, cocrystallizing with a pharmaceutically acceptable coformer could enhance the solubility of a poorly soluble drug candidate.
Polymorphism: Investigating the different crystalline forms (polymorphs) of the compound itself is also important. Different polymorphs can have distinct physical properties, and controlling which form is produced is critical in pharmaceutical development and materials science.
Hydrogen Bond Propensity Analysis: Computational tools can be used to predict the likelihood of different hydrogen bonds forming, helping to guide the selection of coformers and crystallization conditions to achieve a desired supramolecular architecture.
Potential Applications in Polymer Chemistry and Functional Materials
The structure of this compound, featuring a diamine-like character (with one primary aromatic amine and one amide nitrogen), makes it a valuable monomer for the synthesis of high-performance polymers. Aromatic polyamides (aramids) and polyimides are classes of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.
The incorporation of the flexible ether linkage and the meta-substituted benzamide unit from this compound into a polymer backbone could impart desirable properties such as improved solubility and processability without significantly compromising thermal performance.
Future research in this area could focus on:
Synthesis of Novel Polyamides: The primary amine of this compound can readily undergo polycondensation reactions with aromatic diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to produce novel aramids. The properties of these polymers could be tuned by copolymerizing with other diamines.
Development of Poly(amide-imide)s: The compound can also be used to create poly(amide-imide)s, which combine the properties of both polyamides and polyimides. This could be achieved by reacting it with dianhydrides.
Functional Films and Fibers: The resulting polymers could be processed into thin films, fibers, or coatings for applications in aerospace, electronics, and protective apparel, where high thermal and mechanical performance is required.
The table below outlines potential polymer systems derived from this compound.
| Polymer Type | Comonomer | Potential Properties | Potential Applications |
| Polyamide (Aramid) | Terephthaloyl chloride | High thermal stability, good mechanical strength, improved solubility | Advanced composites, protective fabrics |
| Copolyamide | Isophthaloyl chloride, other aromatic diamines | Tunable flexibility and processability, high glass transition temperature | Specialty films, insulation coatings |
| Poly(amide-imide) | Pyromellitic dianhydride | Excellent thermal and oxidative stability, high strength | Wire enamel, high-temperature adhesives |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 3-(4-Aminophenoxy)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling 4-aminophenol with a benzoyl chloride derivative under basic conditions. For instance, sodium carbonate can be used to deprotonate the phenol, facilitating nucleophilic attack on the benzoyl chloride. Reaction optimization should focus on stoichiometry (e.g., 1:1.2 molar ratio of phenol to benzoyl chloride), solvent choice (e.g., dichloromethane for solubility), and temperature control (0–25°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How should researchers assess and mitigate hazards associated with handling this compound?
- Methodological Answer : Prior to synthesis, conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include mutagenicity (Ames II testing is advised; see compound 3 in for analogous protocols) and thermal instability (perform DSC to identify decomposition thresholds). Use fume hoods, nitrile gloves, and lab coats. Store the compound in a cool, dry environment, and avoid exposure to oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the aminophenoxy group (e.g., aromatic protons at δ 6.8–7.4 ppm) and benzamide carbonyl (δ ~167 ppm).
- FT-IR : Look for N-H stretches (~3350 cm), amide C=O (~1650 cm), and aromatic C-O-C (~1250 cm).
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] = 243.23 g/mol). Cross-reference with PubChem or NIST databases for validation .
Q. How can researchers troubleshoot low yields during the synthesis of this compound?
- Methodological Answer : Low yields often stem from incomplete coupling or side reactions. Solutions include:
- Activation of the benzoyl chloride : Use a catalytic amount of DMAP to enhance reactivity.
- Moisture control : Ensure anhydrous conditions via molecular sieves or inert gas purging.
- Byproduct removal : Extract unreacted starting materials with 1M HCl (for excess amine) or saturated NaHCO (for unreacted benzoyl chloride) .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the benzamide core (e.g., introducing electron-withdrawing groups) under copper-mediated oxidation?
- Methodological Answer : Copper(II)-mediated C-H oxidation can follow divergent pathways. Under basic conditions, directed C-H functionalization (e.g., methoxylation) occurs via organometallic intermediates. Under acidic conditions, single-electron-transfer (SET) mechanisms dominate, leading to non-directed halogenation. Computational studies (DFT) are critical to map transition states and optimize regioselectivity. For this compound, prioritize pH-controlled experiments and in situ monitoring (e.g., UV-vis spectroscopy) to track mechanistic shifts .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability or off-target effects. To address this:
- Dose-response profiling : Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) in triplicate.
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects.
- Meta-analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify consensus trends. For example, highlights benzamide derivatives as kinase inhibitors, suggesting cross-reactivity screening is essential .
Q. How can computational modeling guide the design of this compound-based inhibitors for specific enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses against targets (e.g., DDR1 kinase; see ). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp/Lys in ATP-binding pockets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
Q. What advanced purification techniques are suitable for isolating trace impurities in this compound?
- Methodological Answer : For high-purity (>99%) batches:
- Prep-HPLC : Use a C18 column with acetonitrile/water gradients (10–90% over 30 min) to resolve isomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) via solubility screening.
- LC-MS : Identify impurities (e.g., deaminated byproducts) using ion-trap detectors and fragment ion analysis. Cross-reference with Safety Data Sheets (SDS) for hazard classification (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
